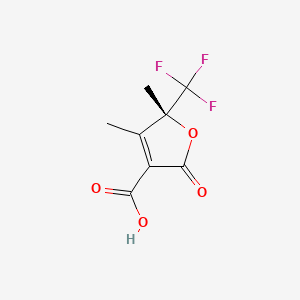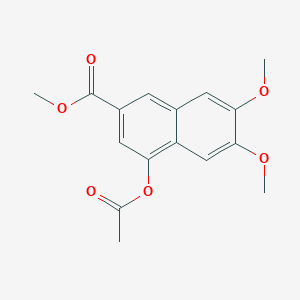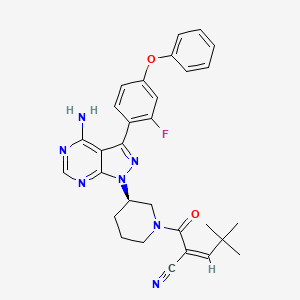
N-(biphenyl-4-yl)-9,9-diphenyl-9H-fluoren-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(biphenyl-4-yl)-9,9-diphenyl-9H-fluoren-3-amine is a complex organic compound that features a biphenyl group and a fluorenyl group connected through an amine linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(biphenyl-4-yl)-9,9-diphenyl-9H-fluoren-3-amine typically involves multi-step organic reactions. One common approach is the Ullmann reaction, which couples aryl halides with amines in the presence of a copper catalyst. The reaction conditions often include high temperatures and the use of polar solvents to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the Suzuki-Miyaura coupling reaction. This method uses palladium catalysts and boronic acids to form carbon-carbon bonds, allowing for the efficient synthesis of biphenyl derivatives on a large scale .
Análisis De Reacciones Químicas
Types of Reactions
N-(biphenyl-4-yl)-9,9-diphenyl-9H-fluoren-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine or hydrocarbon derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, nitro groups
Major Products Formed
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-(biphenyl-4-yl)-9,9-diphenyl-9H-fluoren-3-amine has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electron-transport properties.
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: The compound is utilized in the creation of advanced materials such as liquid crystals and conductive polymers.
Mecanismo De Acción
The mechanism of action of N-(biphenyl-4-yl)-9,9-diphenyl-9H-fluoren-3-amine involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it can interact with voltage-gated sodium channels, promoting their slow inactivation and reducing neuronal hyperexcitability .
Comparación Con Compuestos Similares
Similar Compounds
Biphenyl-4-carbonyl chloride: Used in the preparation of various biphenyl derivatives.
4,7-Bis-(4′-cyano-biphenyl-4-yl)-[1,10]phenanthroline: A compound with similar structural features used in organic electronics.
Uniqueness
N-(biphenyl-4-yl)-9,9-diphenyl-9H-fluoren-3-amine is unique due to its combination of biphenyl and fluorenyl groups, which impart distinct electronic and structural properties. This uniqueness makes it particularly valuable in applications requiring high electron mobility and stability .
Propiedades
Fórmula molecular |
C37H27N |
|---|---|
Peso molecular |
485.6 g/mol |
Nombre IUPAC |
9,9-diphenyl-N-(4-phenylphenyl)fluoren-3-amine |
InChI |
InChI=1S/C37H27N/c1-4-12-27(13-5-1)28-20-22-31(23-21-28)38-32-24-25-36-34(26-32)33-18-10-11-19-35(33)37(36,29-14-6-2-7-15-29)30-16-8-3-9-17-30/h1-26,38H |
Clave InChI |
QTPVZBREDRVQMC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC4=C(C=C3)C(C5=CC=CC=C54)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 5-bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13924865.png)


![9H-Pyrido[3,4-b]indole-1,3-dimethanol](/img/structure/B13924886.png)


![1-Oxa-7-azaspiro[4.4]nonane-4,6,8-trione, 7-(phenylmethyl)-](/img/structure/B13924899.png)





![5-Chloro-7-methylpyrido[3,4-B]pyrazine](/img/structure/B13924946.png)
